molecular formula C17H22FN3O B2843908 N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide CAS No. 2415473-04-8

N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide

Cat. No.: B2843908
CAS No.: 2415473-04-8
M. Wt: 303.381
InChI Key: HSZCBINTUIVRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrol ring and an azetidine-1-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide involves multiple steps. One common approach is to start with the cyclopenta[c]pyrrol precursor, which is then subjected to a series of reactions including alkylation, hydrolysis, decarboxylation, reductive amination, and ring closure . The reaction conditions typically involve the use of specific reagents such as 2-nitrobenzyl bromides, acids for hydrolysis, and hydrogenation conditions for reductive amination .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the various reaction steps efficiently. The purification process would involve chromatographic techniques to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, reduction could produce an alcohol, and substitution could result in a new derivative with a different functional group .

Scientific Research Applications

N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-(2-fluorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide apart from these similar compounds is its unique combination of structural features, including the cyclopenta[c]pyrrol ring and the azetidine-1-carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2-fluorophenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O/c18-15-6-1-2-7-16(15)19-17(22)21-10-14(11-21)20-8-12-4-3-5-13(12)9-20/h1-2,6-7,12-14H,3-5,8-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZCBINTUIVRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.